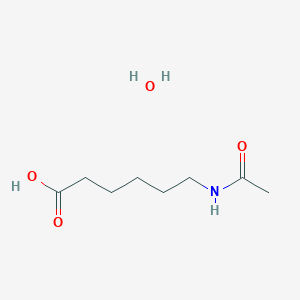
6-Acetamidohexanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetamidohexanoic acid hydrate is a chemical compound with the molecular formula C8H15NO3·H2O. It is also known by other names such as acexamic acid and 6-acetylamino hexanoic acid. This compound is characterized by its white to off-white powder form and is primarily used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetamidohexanoic acid hydrate typically involves the acetylation of hexanoic acid. One common method includes the reaction of hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Acetamidohexanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
6-Acetamidohexanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in wound healing and as an antiulcer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-acetamidohexanoic acid hydrate involves its interaction with specific molecular targets. In biological systems, it is believed to modulate enzyme activity and influence cellular pathways related to inflammation and tissue repair. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of certain proteins and enzymes .
Comparison with Similar Compounds
6-Aminocaproic acid: Similar in structure but lacks the acetyl group.
Hexanoic acid: The parent compound without the acetamido group.
N-Acetylcysteine: Contains an acetyl group but differs in the amino acid backbone.
Uniqueness: 6-Acetamidohexanoic acid hydrate is unique due to its specific combination of an acetamido group and a hexanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-acetamidohexanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.H2O/c1-7(10)9-6-4-2-3-5-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYRPCAVEVKLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
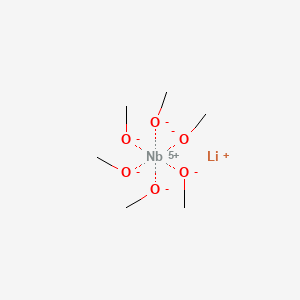

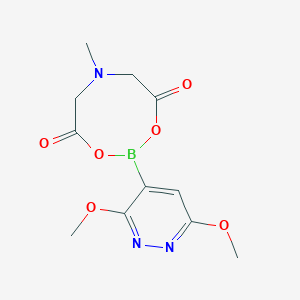
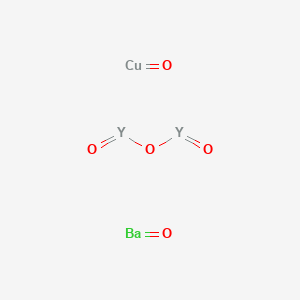
![7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8203334.png)
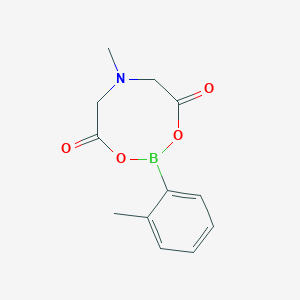
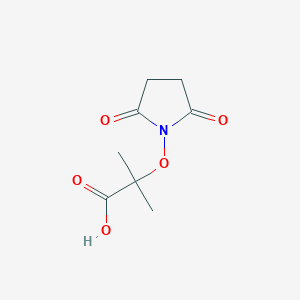
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8203348.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B8203349.png)
![5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8203363.png)
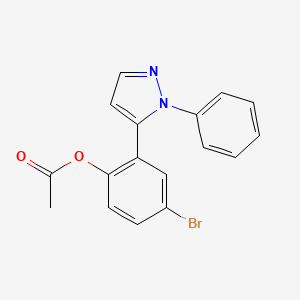
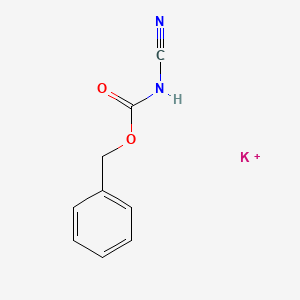
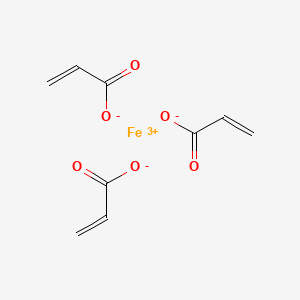
![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)
